Chemical structure and properties of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol
Chemical structure and properties of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol
The "Privileged Fragment" in Kinase & Antibacterial Drug Discovery
Part 1: Executive Summary & Core Directive
3-Nitro-5-(pyrrolidin-1-yl)pyridin-2-ol (CAS: 1706457-56-8) is a highly functionalized heterocyclic scaffold that serves as a critical intermediate in the synthesis of bioactive small molecules. Often referred to in its tautomeric form as 3-nitro-5-(pyrrolidin-1-yl)pyridin-2(1H)-one , this molecule integrates three distinct pharmacophoric features: a hydrogen-bond donor/acceptor motif (the pyridone core), an electron-withdrawing "warhead" precursor (the nitro group), and a solubilizing, lipophilic vector (the pyrrolidine ring).
This guide deconstructs the molecule's utility for medicinal chemists, moving beyond basic properties to explore its role as a hinge-binding mimetic in kinase inhibitor design and a scaffold for fragment-based drug discovery (FBDD).
Part 2: Chemical Structure & Tautomeric Equilibrium
The Tautomeric Reality
While formally named as a pyridin-2-ol (hydroxyl form), empirical evidence and quantum chemical calculations confirm that the molecule exists predominantly as the pyridin-2(1H)-one (lactam) tautomer in both the solid state and physiological solution.
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Pyridin-2-ol Form: Aromatic pyridine ring; favors gas phase or non-polar solvents.
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Pyridin-2(1H)-one Form: Non-aromatic amide-like character; thermodynamically favored in water and polar organic solvents (DMSO, MeOH) due to strong intermolecular hydrogen bonding and high resonance stabilization energy.
Implication for Drug Design: When docking this molecule into protein targets (e.g., ATP-binding sites), the lactam form must be used. The N-H serves as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor.
Electronic Push-Pull System
The molecule exhibits a unique "push-pull" electronic structure:
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Push: The pyrrolidine nitrogen at C5 is a strong mesomeric donor (+M), feeding electron density into the ring.
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Pull: The nitro group at C3 is a strong electron-withdrawing group (-M, -I), pulling density away.
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Result: This conjugation creates a highly polarized system with a significant dipole moment, enhancing specific interactions with polar residues in enzyme active sites but potentially reducing passive membrane permeability if not balanced.
Part 3: Physicochemical Profile[1][2]
The following data aggregates experimental and high-confidence predicted values essential for ADME profiling.
| Property | Value | Context for Drug Development |
| Molecular Formula | C₉H₁₁N₃O₃ | Low MW fragment, ideal for FBDD. |
| Molecular Weight | 209.20 Da | Leaves ample "growth room" for lead optimization (Rule of 3 compliant). |
| cLogP | 0.88 | Highly favorable lipophilicity; suggests good water solubility and bioavailability. |
| TPSA | 79.24 Ų | Polar surface area < 140 Ų, indicating high probability of cell permeability. |
| H-Bond Donors | 1 (NH) | Critical for hinge binding (e.g., to backbone carbonyls). |
| H-Bond Acceptors | 4 (O, NO₂, N) | Allows multiple anchoring points in the binding pocket. |
| pKa (Acidic) | ~8.5 - 9.0 | The nitro group significantly increases the acidity of the lactam NH compared to unsubstituted pyridone (pKa ~11). |
Part 4: Synthesis & Manufacturing Strategies
Designing a scalable route requires navigating the electronic conflicts of the pyridine ring. Two primary strategies exist: the Linear Nitration Route and the Convergent Coupling Route .
Route Analysis
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Strategy A: Direct Nitration (Linear)
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Substrate: 5-(pyrrolidin-1-yl)pyridin-2(1H)-one.[1]
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Mechanism:[2][3][4][5] Electrophilic Aromatic Substitution (EAS).
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Regiochemistry: The 2-oxo group directs ortho/para. The pyrrolidine directs ortho/para. Position 3 is ortho to the activating 2-oxo group but meta to the pyrrolidine. Position 3 is the most electron-rich site available for nitration due to the strong influence of the oxygen donor.
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Pros: Fewer steps.
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Cons: Potential for oxidation of the pyrrolidine ring under harsh nitration conditions.
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Strategy B: Pd-Catalyzed Coupling (Convergent & Recommended)
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Substrate: 5-bromo-3-nitropyridin-2(1H)-one.
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Reaction: Buchwald-Hartwig Amination.
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Logic: Install the sensitive pyrrolidine after the harsh nitration step. The 3-nitro group activates the C5-bromide towards oxidative addition, though C5 is electronically deactivated relative to C2/C4/C6. Modern ligands (e.g., Xantphos, RuPhos) overcome this.
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Visualization of Synthetic Pathways
Part 5: Experimental Protocol (Convergent Route)
Objective: Synthesis of 3-Nitro-5-(pyrrolidin-1-yl)pyridin-2(1H)-one from 5-bromo-3-nitropyridin-2-one.
Safety Warning: Nitropyridines can be energetic. Perform all reactions behind a blast shield. Handle Pd catalysts under inert atmosphere.
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Preparation of Catalyst System:
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In a dry Schlenk tube, charge Pd₂{dba}₃ (0.02 equiv) and Xantphos (0.04 equiv).
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Add anhydrous 1,4-dioxane (5 mL/mmol substrate) and stir at room temperature for 10 minutes to pre-form the active catalyst complex.
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Substrate Addition:
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Add 5-bromo-3-nitropyridin-2(1H)-one (1.0 equiv) and Cesium Carbonate (Cs₂CO₃, 2.0 equiv) to the reaction vessel.
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Note: Cs₂CO₃ is preferred over bases like NaOtBu to prevent side reactions with the nitro group.
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Amine Coupling:
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Add Pyrrolidine (1.2 equiv) via syringe.
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Degas the mixture by bubbling nitrogen for 5 minutes.
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Reaction:
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Seal the vessel and heat to 100°C for 12–16 hours. Monitor by LC-MS (Target Mass: [M+H]⁺ = 210.2).
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Work-up & Purification:
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Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium residues.
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Concentrate the filtrate under reduced pressure.
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Purification: Flash column chromatography (DCM:MeOH gradient, 0-10% MeOH). The product typically elutes as a bright yellow solid due to the nitro-amine conjugation.
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Part 6: Medicinal Chemistry Applications[8][9]
Kinase Hinge Binding
This scaffold is a classic Type I Kinase Inhibitor mimetic.
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Donor-Acceptor Motif: The lactam unit (NH donor, C=O acceptor) mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region (e.g., the backbone amide of the "gatekeeper" residue + 1).
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3-Nitro Vector: The nitro group often points into the solvent-exposed region or interacts with lysine residues near the catalytic loop.
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5-Pyrrolidine Vector: This group projects into the hydrophobic pocket (selectivity pocket), where the aliphatic ring can form van der Waals interactions with the gatekeeper residue.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of ~209 Da, this molecule is an ideal "fragment."
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Fragment Growing: The nitro group can be reduced to an amine (-NH₂), providing a handle for amide coupling to extend the molecule into the ribose-binding pocket or the DFG-motif region.
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Fragment Linking: The pyrrolidine ring can be substituted (e.g., 3-aminopyrrolidine) to link to other pharmacophores.
Reduction Strategy (Post-Functionalization)
To access the amino-derivative (3-amino-5-(pyrrolidin-1-yl)pyridin-2-one):
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Reagent: H₂ (1 atm), 10% Pd/C, Methanol.
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Observation: The yellow color disappears upon reduction to the amine. The resulting 3-amino group is highly nucleophilic and ready for library synthesis via acylation.
Part 7: References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 316823, 5-Nitro-2-(1-pyrrolidinyl)pyridine (Analogous Scaffold Data). Retrieved from [Link]
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MDPI. (2021). Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions. Molecules. Retrieved from [Link]
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ResearchGate. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
